
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as PDS or PDS-2 and is a sulfonamide derivative of benzodioxine.
作用机制
The mechanism of action of PDS-2 is not fully understood. However, it is believed that PDS-2 binds to metal ions through the nitrogen and oxygen atoms in its structure. This binding results in a change in the fluorescence properties of PDS-2, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
PDS-2 has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that PDS-2 can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may have potential applications in the development of drugs for the treatment of diseases such as glaucoma and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of PDS-2 is its selectivity for metal ions. This makes it a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples. However, one of the limitations of PDS-2 is its low solubility in water, which may affect its use in certain applications.
未来方向
There are several future directions for the research on PDS-2. One potential area of research is the development of PDS-2-based sensors for the detection of metal ions in environmental and biological samples. Another potential area of research is the development of PDS-2-based drugs for the treatment of diseases such as glaucoma and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of PDS-2 and its biochemical and physiological effects.
合成方法
The synthesis of PDS-2 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-2-amine in the presence of a base. This reaction results in the formation of N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
科学研究应用
PDS-2 has been extensively studied for its potential applications in various fields of research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. PDS-2 has been shown to selectively bind with metal ions such as copper, zinc, and mercury, resulting in a change in its fluorescence properties. This makes PDS-2 a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples.
属性
产品名称 |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
|---|---|
分子式 |
C13H12N2O4S |
分子量 |
292.31 g/mol |
IUPAC 名称 |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15) |
InChI 键 |
LRACHUIAJOLOFR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
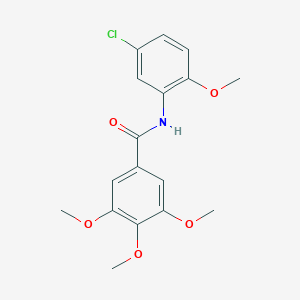
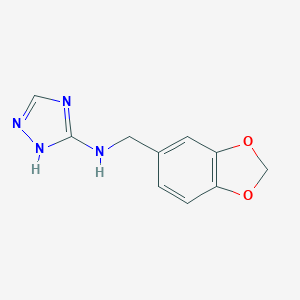
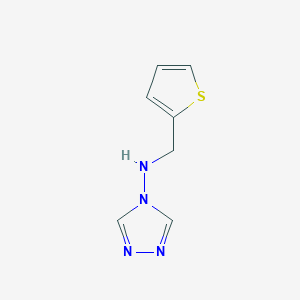
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
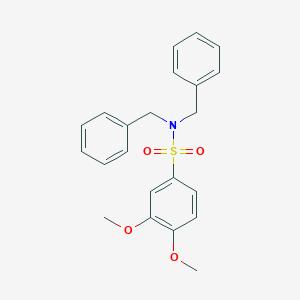

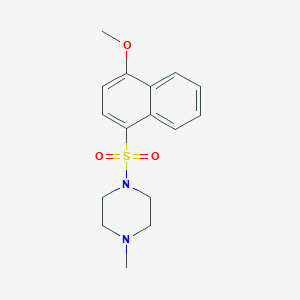

![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

